molecular formula C11H12N2O2 B1442509 1-(4-Acetylphenyl)imidazolidin-2-one CAS No. 40264-19-5

1-(4-Acetylphenyl)imidazolidin-2-one

Cat. No. B1442509
CAS RN: 40264-19-5
M. Wt: 204.22 g/mol
InChI Key: LLSUMJMBUITJPA-UHFFFAOYSA-N
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Description

“1-(4-Acetylphenyl)imidazolidin-2-one” is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol .


Synthesis Analysis

The synthesis of imidazolidin-2-ones, including “1-(4-Acetylphenyl)imidazolidin-2-one”, has been a subject of research due to their presence in pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . One common approach to synthesize imidazolidin-2-one derivatives is the direct incorporation of the carbonyl group into 1,2-diamines . Another method involves the diamination of olefins . More recently, γ-Al2O3 was reported to catalyze the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol, at 250 °C in supercritical CO2 .


Molecular Structure Analysis

The InChI code for “1-(4-Acetylphenyl)imidazolidin-2-one” is 1S/C11H12N2O2/c1-8(14)9-2-4-10(5-3-9)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) . This indicates the presence of an acetylphenyl group attached to the imidazolidin-2-one core.


Chemical Reactions Analysis

Imidazolidin-2-ones are known to undergo a variety of chemical reactions. For instance, terminal olefins can be effectively diaminated at allylic and homoallylic carbons via formal C-H activation using di-tert-butyldiaziridinone as a nitrogen source and Pd(PPh3)4 as a catalyst .


Physical And Chemical Properties Analysis

It has a molecular weight of 204.23 g/mol . The storage temperature is room temperature .

Scientific Research Applications

1. Catalytic Synthesis of Imidazolidin-2-ones

  • Application Summary: Imidazolidin-2-ones are structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They are used in the development of sustainable protocols for the synthesis of these heterocycles .
  • Methods of Application: The review identifies four main approaches to imidazolidin-2-one derivatives: the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .
  • Results/Outcomes: The review provides a summary of the catalytic strategies to access imidazolidin-2-ones that have appeared in the literature from 2010 to 2018 .

2. Synthesis of 1-(4-Acetylphenyl)-3-Alkylimidazolium Salts

  • Application Summary: 1-(4-Acetylphenyl)-3-alkylimidazolium salts are synthesized by reacting 4-(1-H-imidazol-1-yl)acetophenone with a variety of benzyl halides .
  • Methods of Application: The synthesis involves the reaction of 4-(1-H-imidazol-1-yl)acetophenone with a variety of benzyl halides that contain either electron-donating or electron-withdrawing groups .
  • Results/Outcomes: The synthesized imidazolium salts showed potent inhibition effect toward acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs) with Ki values in the range of 8.30±1.71 to 120.77±8.61 nM for AChE, 16.97±2.04 to 84.45±13.78 nM for hCA I, and 14.09±2.99 to 69.33±17.35 nM for hCA II .

Future Directions

The future directions for “1-(4-Acetylphenyl)imidazolidin-2-one” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications in various fields. As imidazolidin-2-ones are found in many pharmaceuticals and biologically active compounds, there could be potential for new drug development .

properties

IUPAC Name

1-(4-acetylphenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8(14)9-2-4-10(5-3-9)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSUMJMBUITJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetylphenyl)imidazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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